2-[2-cyclopropyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description
2-[2-cyclopropyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C16H20BF3O2 and its molecular weight is 312.1. The purity is usually 95.
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Mechanism of Action
Target of Action
The compound “2-[2-cyclopropyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a type of organoboron reagent . Organoboron compounds are highly valuable building blocks in organic synthesis . The primary targets of this compound are the transition metal catalysts involved in carbon-carbon bond-forming reactions, such as the Suzuki–Miyaura (SM) coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, the compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathways involved in carbon-carbon bond formation. Specifically, it plays a crucial role in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound’s interaction with the metal catalyst leads to the formation of new carbon-carbon bonds, thereby affecting the downstream synthesis of various organic compounds.
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of organic synthesis.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions, such as temperature and pH, can affect the efficiency of the reaction . Additionally, the stability of organoboron compounds can be influenced by exposure to air and moisture
Properties
CAS No. |
1402226-95-2 |
---|---|
Molecular Formula |
C16H20BF3O2 |
Molecular Weight |
312.1 |
Purity |
95 |
Origin of Product |
United States |
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